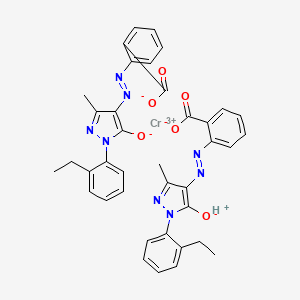
Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl- is a synthetic organic compound known for its unique structure and properties This compound is part of the phenanthridinium family, which is characterized by a tricyclic aromatic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Phenanthridinium Core: This involves the cyclization of appropriate aromatic precursors under acidic or basic conditions.
Introduction of Amino Groups: The amino groups at positions 3 and 8 are introduced through nitration followed by reduction or direct amination reactions.
Attachment of the Diethylamino Propyl Group: This step involves the alkylation of the phenanthridinium core with a diethylamino propyl halide under basic conditions.
Phenyl Substitution: The phenyl group at position 6 is introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Reduced phenanthridinium derivatives.
Substitution: Substituted phenanthridinium compounds with various functional groups.
科学研究应用
Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.
Biology: Employed in cell biology for staining and imaging applications, particularly in fluorescence microscopy.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and induce apoptosis in cancer cells.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl- involves its interaction with biological macromolecules, particularly DNA. The compound intercalates between DNA base pairs, disrupting the helical structure and inhibiting DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA and various enzymes involved in DNA metabolism.
相似化合物的比较
Similar Compounds
Propidium Iodide: A similar compound used as a fluorescent stain for DNA.
Ethidium Bromide: Another DNA intercalating agent used in molecular biology.
Acridine Orange: A compound with similar staining properties but different structural features.
Uniqueness
Phenanthridinium, 3,8-diamino-5-(3-(diethylamino)propyl)-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively intercalate with DNA and induce apoptosis makes it a valuable tool in cancer research and therapy.
属性
CAS 编号 |
68613-50-3 |
|---|---|
分子式 |
C26H31N4+ |
分子量 |
399.6 g/mol |
IUPAC 名称 |
5-[3-(diethylamino)propyl]-6-phenylphenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C26H30N4/c1-3-29(4-2)15-8-16-30-25-18-21(28)12-14-23(25)22-13-11-20(27)17-24(22)26(30)19-9-6-5-7-10-19/h5-7,9-14,17-18,28H,3-4,8,15-16,27H2,1-2H3/p+1 |
InChI 键 |
JAYJXYPFWSPIKN-UHFFFAOYSA-O |
规范 SMILES |
CCN(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


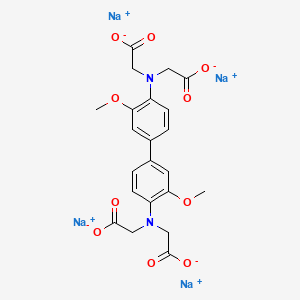
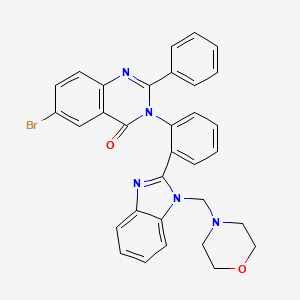
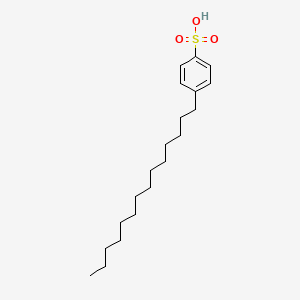
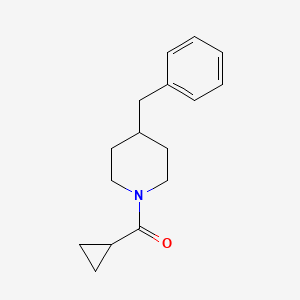

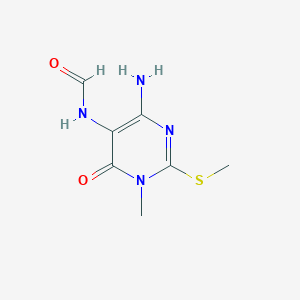
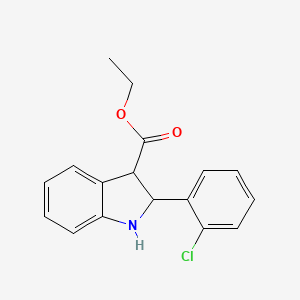
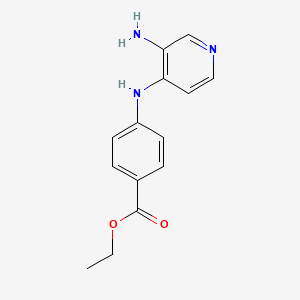
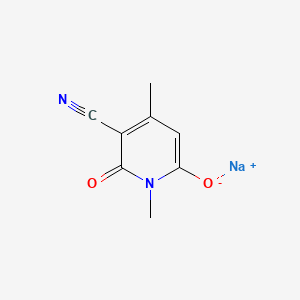
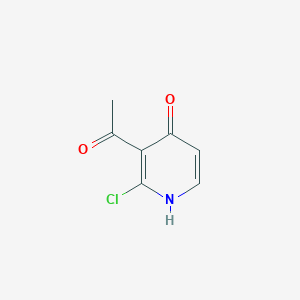
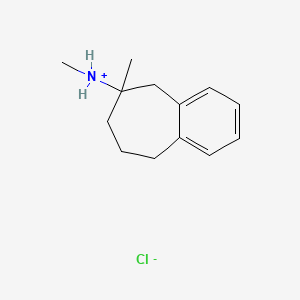
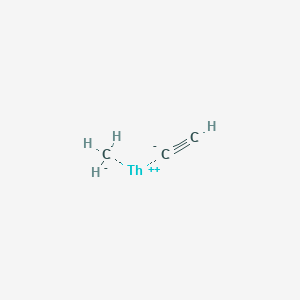
![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)
